The Role of Dimethylamine-¹³C₂ Hydrochloride in Advanced Research: A Technical Guide
The Role of Dimethylamine-¹³C₂ Hydrochloride in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethylamine-¹³C₂ hydrochloride is a stable isotope-labeled compound that serves as a critical tool in modern research, particularly in the fields of quantitative proteomics, metabolomics, and drug development. Its utility lies in the introduction of a specific mass signature (due to the two carbon-13 isotopes) into molecules of interest, enabling their precise tracking and quantification using mass spectrometry. This guide provides an in-depth overview of its applications, supported by experimental considerations and data presentation.
Core Applications in Research
The primary application of Dimethylamine-¹³C₂ hydrochloride is as a labeling reagent for quantitative analysis and as a building block for synthesizing isotopically labeled internal standards.
Quantitative Proteomics and Metabolomics
In proteomics and metabolomics, Dimethylamine-¹³C₂ hydrochloride is utilized in stable isotope dimethyl labeling (SIDL), a chemical labeling method for the relative and absolute quantification of proteins and amine-containing metabolites. This technique offers a cost-effective and versatile alternative to metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).
The key principle of SIDL involves the reaction of primary and secondary amines (such as the N-terminus of peptides and the ε-amino group of lysine) with an isotopic pair of formaldehyde and a reducing agent. By using light (CH₂O) and heavy (¹³CD₂O or, in this context, the incorporation of the ¹³C₂-dimethyl group) reagents, two different samples can be differentially labeled. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a peptide or metabolite can be determined by comparing the signal intensities of the light and heavy isotopic peaks.
While traditional dimethyl labeling often uses isotopically labeled formaldehyde, Dimethylamine-¹³C₂ hydrochloride can be used as a precursor to generate the labeled dimethylamino group for specific derivatization reactions, or as a building block in the synthesis of labeled derivatization reagents.
Experimental Workflow: Stable Isotope Dimethyl Labeling of Peptides
The following diagram illustrates a generalized workflow for quantitative proteomics using stable isotope dimethyl labeling.
Caption: A generalized workflow for quantitative proteomics using stable isotope dimethyl labeling.
Metabolic Studies and Flux Analysis
By introducing Dimethylamine-¹³C₂ hydrochloride into a biological system, researchers can trace the metabolic fate of the dimethylamino group. This is particularly useful for identifying novel metabolic pathways, understanding the sequence of enzymatic reactions, and quantifying the flow of metabolites through a network (metabolic flux analysis). The distinct mass signature created by the two ¹³C atoms allows for the unambiguous detection of labeled molecules and their metabolic products by mass spectrometry.
Synthesis of Labeled Internal Standards for Pharmacokinetic Studies
In drug development, especially during preclinical and clinical trials, it is crucial to accurately quantify the concentration of a drug and its metabolites in biological matrices (e.g., plasma, urine). Dimethylamine-¹³C₂ hydrochloride serves as a valuable building block for the synthesis of stable isotope-labeled internal standards. These internal standards are chemically identical to the analyte of interest but have a different mass.
By spiking a known concentration of the labeled internal standard into a sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized. This ensures high accuracy and precision in the quantification of the drug, a critical requirement for pharmacokinetic and toxicokinetic studies.
Logical Relationship: Use as an Internal Standard
The following diagram illustrates the principle of using a stable isotope-labeled internal standard in quantitative analysis.
Caption: The use of a stable isotope-labeled internal standard for accurate quantification.
Data Presentation
The utility of Dimethylamine-¹³C₂ hydrochloride is fundamentally linked to the quantitative data it helps generate. Below are tables summarizing key properties of the labeling reagent and a hypothetical comparison of quantification methods.
Table 1: Properties of Dimethylamine-¹³C₂ Hydrochloride
| Property | Value |
| CAS Number | 286012-99-5 |
| Molecular Formula | (¹³CH₃)₂NH·HCl |
| Molecular Weight | 83.53 g/mol |
| Isotopic Purity | Typically ≥ 99 atom % ¹³C |
| Mass Shift | +2 Da per dimethyl group |
Table 2: Hypothetical Comparison of Quantitative Proteomics Techniques
| Feature | Stable Isotope Dimethyl Labeling (SIDL) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Principle | Chemical labeling of peptides post-digestion | Metabolic incorporation of labeled amino acids in vivo |
| Applicability | Tissues, body fluids, cell culture | Proliferating cells in culture |
| Reproducibility | Good | Excellent[1][2] |
| Cost | Lower | Higher |
| Complexity | Relatively simple and fast | Requires multiple cell doublings for full incorporation |
| Potential for Bias | Labeling efficiency can vary | Minimal, as samples are combined early |
Experimental Protocols
While specific protocols will vary based on the application, the following provides a generalized methodology for the use of Dimethylamine-¹³C₂ hydrochloride in the synthesis of a labeled internal standard and its subsequent use in a quantitative bioanalytical assay.
Protocol 1: Synthesis of a ¹³C₂-Labeled Drug Molecule (Internal Standard)
This protocol assumes the drug molecule contains a moiety that can be synthesized from a dimethylamine precursor.
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Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate precursor molecule in a suitable anhydrous solvent.
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Introduction of the Label: Add Dimethylamine-¹³C₂ hydrochloride to the reaction mixture. The specific reaction conditions (e.g., temperature, catalyst, reaction time) will depend on the chemical transformation being performed (e.g., reductive amination, nucleophilic substitution).
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Work-up and Purification: Upon completion of the reaction, quench the reaction and perform an appropriate work-up procedure (e.g., extraction, washing). Purify the resulting ¹³C₂-labeled drug molecule using techniques such as column chromatography or preparative HPLC.
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Characterization: Confirm the identity and purity of the synthesized labeled compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The isotopic incorporation can be verified by the characteristic mass shift in the mass spectrum.
Protocol 2: Quantitative Analysis of a Drug in Plasma using LC-MS/MS
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Sample Preparation:
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Thaw plasma samples and the synthesized ¹³C₂-labeled internal standard (IS).
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Prepare a stock solution of the IS in an appropriate solvent (e.g., methanol, acetonitrile).
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In a microcentrifuge tube, pipette a defined volume of plasma (e.g., 100 µL).
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Add a small volume of the IS stock solution (e.g., 10 µL) to the plasma sample.
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Perform a protein precipitation step by adding a larger volume of a cold organic solvent (e.g., 300 µL of acetonitrile).
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Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in a small volume of the mobile phase used for LC-MS analysis.
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LC-MS/MS Analysis:
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Inject the reconstituted sample into an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
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Separate the analyte and the IS from other matrix components on a suitable analytical column (e.g., a C18 reversed-phase column).
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Detect the analyte and the IS using multiple reaction monitoring (MRM) mode. This involves selecting the precursor ions of the analyte and the IS and monitoring specific product ions for each.
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Data Analysis:
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Integrate the peak areas for the analyte and the IS.
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Calculate the peak area ratio (analyte peak area / IS peak area).
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Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the IS.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
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